1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
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Overview
Description
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a chemical compound characterized by its bromophenyl group and difluorocyclobutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the cyclobutane ring and the introduction of difluoromethyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial to achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are implemented to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the difluorocyclobutane structure may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and influence the compound's activity.
Comparison with Similar Compounds
1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride: Similar structure but with only one fluorine atom.
1-(4-bromophenyl)-3,3-dichlorocyclobutan-1-amine hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its combination of bromophenyl and difluorocyclobutane groups, which confer distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
CAS No. |
2613383-18-7 |
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Molecular Formula |
C10H11BrClF2N |
Molecular Weight |
298.6 |
Purity |
95 |
Origin of Product |
United States |
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